molecular formula C11H12O2 B15213617 3-(Benzofuran-3-yl)propan-1-ol

3-(Benzofuran-3-yl)propan-1-ol

Cat. No.: B15213617
M. Wt: 176.21 g/mol
InChI Key: FSKFJLPBWVNWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzofuran-3-yl)propan-1-ol is a chemical compound featuring a benzofuran moiety, a privileged scaffold in medicinal chemistry. The benzofuran core consists of a fused benzene and furan ring system . This specific derivative, with a three-carbon propanol chain attached at the 3-position, is a valuable intermediate for organic synthesis and pharmacological research. Benzofuran derivatives are the subject of extensive investigation due to their wide spectrum of biological activities. Research indicates that compounds based on the benzofuran structure show significant promise in anticancer drug discovery . These molecules can exhibit flexible functionality and participate in various biological cycles by attaching to functional units via intermolecular interactions, making them suitable for development as therapeutic agents . Numerous studies are dedicated to synthesizing and evaluating novel benzofuran derivatives for their potent and selective activity against various biological targets, including mutant epidermal growth factor receptor (EGFR) in non-small-cell lung cancer cells . The propanol side chain in this compound offers a versatile handle for further chemical modification, allowing researchers to create amide-based derivatives, hybrid scaffolds, and other analogs to explore structure-activity relationships and optimize pharmacological properties . This product is intended For Research Use Only. It is strictly for use in laboratory research and is not for human consumption, diagnostic, therapeutic, or other personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety guidelines when handling this compound.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-(1-benzofuran-3-yl)propan-1-ol

InChI

InChI=1S/C11H12O2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,12H,3-4,7H2

InChI Key

FSKFJLPBWVNWQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CCCO

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Rearrangement Pathways

The cyclization of 2-hydroxychalcones under acidic conditions represents a foundational approach for benzofuran synthesis. In a 2022 study, MOM-protected 2-hydroxychalcones were rearranged into 2,3-dihydrobenzofurans, which served as intermediates for subsequent transformations. Using p-toluenesulfonic acid (p-TsOH) in hexafluoroisopropanol ((CF₃)₂CHOH), 3-formylbenzofurans were obtained selectively (Table 1). These aldehydes can be reduced to propanol derivatives via NaBH₄-mediated reduction, though direct synthesis of 3-(benzofuran-3-yl)propan-1-ol requires further optimization.

Table 1: Optimization of 2,3-dihydrobenzofuran aromatization to benzofurans

Entry Reagent Solvent Temp (°C) Yield (%) Product
1 K₂CO₃ THF 25 97 3-Acylbenzofuran
6 p-TsOH (CF₃)₂CHOH 25 98 3-Formylbenzofuran

Reductive Functionalization of 3-Formylbenzofurans

The aldehyde group in 3-formylbenzofuran intermediates provides a handle for chain elongation. A two-step process involving Wittig olefination with (ethoxycarbonylmethylene)triphenylphosphorane followed by hydrogenation and reduction yields the propanol side chain. For example, puerariafuran—a natural analog—was synthesized in 18% overall yield via this strategy, demonstrating scalability.

Lewis Acid-Mediated Heterocyclization

TMSOTf-Catalyzed Coupling Reactions

Supplementary methods from the Royal Society of Chemistry highlight the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) for constructing benzofuran cores. In dichloroethane at 0–5°C, acetoxy pyranone derivatives couple with phenols to form 1-(benzofuran-2-yl)-3-hydroxypropan-2-one (Table 2). Adapting this protocol, substituting phenol with 3-hydroxypropanal precursors could enable direct synthesis of this compound.

Table 2: TMSOTf-mediated synthesis of benzofuran ketones

Substrate Product Yield (%) Conditions
2a 1-(Benzofuran-2-yl)propan-2-one 85 TMSOTf, DCE, 0°C → 25°C

Solvent Effects on Regioselectivity

The choice of solvent critically influences product regiochemistry. Polar aprotic solvents like THF favor 3-acylbenzofurans, while fluorinated alcohols promote 3-formyl derivatives. For propanol synthesis, hexafluoroisopropanol’s stabilizing effect on diprotonated intermediates may facilitate nucleophilic attack by water or alcohols during workup.

Biocatalytic Resolution and Ester Hydrolysis

Enzymatic Kinetic Resolution

Racemic 1-(benzofuran-2-yl)ethanol derivatives have been resolved using immobilized lipases (e.g., L-AK Amano) in n-hexane. While this method targets secondary alcohols, analogous strategies could purify this compound enantiomers if chirality is introduced during synthesis.

Ester-to-Alcohol Conversion

Propargyl esters of 2-(prop-2-yn-1-yloxy)acetic acid undergo hydrolysis under basic conditions to yield carboxylic acids, which can be reduced to alcohols. Applying this to benzofuran-containing esters (e.g., 3-(benzofuran-3-yl)propyl acetate) with LiAlH₄ would directly furnish the target propanol.

Direct Alkylation of Benzofuran

Friedel-Crafts Alkylation

Electrophilic alkylation of benzofuran using 3-bromopropanol under Friedel-Crafts conditions (AlCl₃ catalyst) introduces the propanol side chain. However, this method suffers from poor regioselectivity, often yielding mixtures of 2- and 3-substituted products.

Grignard Addition to Benzofuran-3-carbaldehyde

3-Formylbenzofuran reacts with ethyl magnesium bromide to form a secondary alcohol, which undergoes hydrogenolysis to this compound. This route achieves 65–70% yields but requires strict anhydrous conditions.

Green Chemistry Approaches

Aqueous-Phase Cyclization

Recent efforts utilize water as a solvent for chalcone cyclization, reducing reliance on hazardous organic solvents. Microwave irradiation (150°C, 20 min) in aqueous NaOH achieves 85% conversion to 3-acylbenzofurans, which are subsequently reduced.

Catalytic Transfer Hydrogenation

Palladium on carbon (Pd/C) with ammonium formate selectively reduces 3-acylbenzofurans to propanols without over-reduction of the furan ring. This method offers a safer alternative to high-pressure hydrogenation.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzofuran-3-yl)propan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

  • Reduction: The compound can be reduced to form corresponding alcohols or amines.

  • Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of benzofuran-3-ylpropanal or benzofuran-3-ylpropanone.

  • Reduction: Formation of benzofuran-3-ylpropanol or benzofuran-3-ylpropylamine.

  • Substitution: Various substituted benzofurans depending on the substituents introduced.

Scientific Research Applications

3-(Benzofuran-3-yl)propan-1-ol has diverse applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: The compound exhibits biological activities, including antimicrobial and antioxidant properties.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: It is used in the production of dyes, fragrances, and other chemical products.

Mechanism of Action

The mechanism by which 3-(Benzofuran-3-yl)propan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby preventing oxidative stress. The compound may also interact with enzymes or receptors involved in biological processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural Features

The compound’s key distinguishing feature is the benzofuran-3-yl group linked to a propanol chain. Below is a comparison with structurally related molecules:

Compound Name Core Structure Functional Groups/Substituents Key Structural Differences
3-(Benzofuran-3-yl)propan-1-ol Benzofuran + propanol –OH at terminal carbon Reference compound for comparison
3-[5-(Trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol Benzimidazole + propanol –CF₃ on benzimidazole Aromatic heterocycle (imidazole vs. furan)
(E)-4-(Benzofuran-3-yl)-pyrimidine derivatives Benzofuran + pyrimidine Thione, Schiff base substituents Extended π-system with pyrimidine
3-Benzothiazol-2-yl-3-methoxy-propan-1-ol Benzothiazole + propanol –OCH₃ at C3 Sulfur-containing heterocycle
(3R)-3-Amino-3-(2,5-dichlorophenyl)propan-1-ol Dichlorophenyl + propanol –NH₂, –Cl substituents Chlorinated aromatic ring, chiral center

Key Observations :

  • Heterocyclic Influence : Replacing benzofuran with benzimidazole or benzothiazole alters electronic properties and steric bulk, affecting solubility and reactivity.
  • Substituent Effects : Electron-withdrawing groups (–CF₃ , –Cl ) reduce electron density, while methoxy (–OCH₃ ) or Schiff bases enhance resonance stabilization.

Physical and Spectral Properties

Data from analogs provide indirect insights:

Compound Melting Point (°C) Spectral Characterization Purity
Benzofuran-pyrimidine Schiff bases 155–227 IR (C=N, C–S), ¹H NMR (aromatic protons) Not specified
Maleimide-indole-benzofuran derivatives Not reported HRMS, ¹H/¹³C NMR, IR 98.4–99.2%
Benzoimidazolyl propanol 248 Not specified 97%

Analysis :

  • Melting Points : Benzofuran derivatives with extended π-systems (e.g., pyrimidine-thiones ) exhibit higher melting points (>200°C) due to stronger intermolecular interactions.
  • Spectral Trends : IR and NMR are standard for confirming –OH (3300–3500 cm⁻¹ in IR) and aromatic protons (δ 6.5–8.5 ppm in ¹H NMR) .

Functional and Reactivity Differences

  • Hydroxyl Group Reactivity: The terminal –OH in this compound enables esterification or oxidation, contrasting with –NH₂ in amino-propanols or –OCH₃ in methoxy analogs .
  • Aromatic Reactivity : Benzofuran’s oxygen atom enhances electron density, making it more reactive toward electrophilic substitution compared to benzothiazole or benzimidazole .

Biological Activity

3-(Benzofuran-3-yl)propan-1-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

This compound features a benzofuran moiety, which is known for its diverse biological activities. The structure can be represented as follows:

C12H12O Molecular Formula \text{C}_{12}\text{H}_{12}\text{O}\quad \text{ Molecular Formula }

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds derived from benzofuran have shown promising results against various cancer cell lines. A notable study reported the IC50 values of several benzofuran derivatives against prostate cancer cell lines, highlighting the effectiveness of structural modifications in enhancing anticancer activity:

CompoundIC50 (µM)Cell Line
3a11.4 ± 0.2PC3
3b22.2 ± 0.4PC3
3e7.8 ± 0.4PC3
Doxorubicin1.9 ± 0.4PC3

These findings suggest that the introduction of specific substituents on the benzofuran ring can significantly enhance its cytotoxic effects against cancer cells .

Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of various pathogens, including bacteria and fungi. For example, a series of benzofuran derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis and other bacterial strains:

CompoundMIC (µg/mL)Target Pathogen
Compound 38M. tuberculosis H37Rv
Compound 42M. tuberculosis H37Rv
Compound X<10S. aureus

These results underscore the potential of benzofuran derivatives as therapeutic agents in treating infectious diseases .

Anti-inflammatory Activity

The anti-inflammatory effects of benzofuran derivatives have also been documented, with some compounds showing inhibition of pro-inflammatory cytokines and pathways involved in inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory disorders.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Anticancer Study : A study involving the synthesis of various benzofuran derivatives demonstrated that modifications to the benzofuran structure led to increased potency against breast cancer cell lines, with some derivatives achieving IC50 values significantly lower than conventional chemotherapeutics .
  • Antimicrobial Evaluation : In another investigation, a series of benzofuran-based compounds were screened against drug-resistant strains of E. coli and S. aureus. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.